Cas no 1144032-03-0 (1-methylazetidin-3-one)

1-Methylazetidin-3-one is a versatile heterocyclic compound featuring a four-membered azetidine ring with a ketone functional group at the 3-position and a methyl substituent at the 1-position. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of nitrogen-containing scaffolds. Its strained ring system enhances its utility in ring-opening reactions and cycloadditions, enabling the synthesis of complex pharmacophores and fine chemicals. The compound’s well-defined stereochemistry and functional group compatibility further contribute to its applicability in medicinal chemistry and materials science. Careful handling is advised due to its potential sensitivity.
1-methylazetidin-3-one structure
1-methylazetidin-3-one structure
Product name:1-methylazetidin-3-one
CAS No:1144032-03-0
MF:C4H7NO
MW:85.1044809818268
MDL:MFCD17015851
CID:2102329
PubChem ID:21345781

1-methylazetidin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3-Azetidinone, 1-methyl-
    • 1-Methyl-azetidin-3-one
    • 1-methylazetidin-3-one
    • SB10065
    • DTXSID70612654
    • CS-0185240
    • BCP29212
    • 1-Methyl-3-azetidinone
    • DTXCID60563409
    • 1-methylazetidin-3-one;1-Methyl-azetidin-3-one
    • EN300-2977554
    • DB-126945
    • 1144032-03-0
    • AKOS015850953
    • MDL: MFCD17015851
    • Inchi: InChI=1S/C4H7NO/c1-5-2-4(6)3-5/h2-3H2,1H3
    • InChI Key: YPACESJCWQAHBF-UHFFFAOYSA-N
    • SMILES: CN1CC(=O)C1

Computed Properties

  • Exact Mass: 85.052763847Da
  • Monoisotopic Mass: 85.052763847Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 71.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.083
  • Boiling Point: 113 ºC
  • Flash Point: 20 ºC

1-methylazetidin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00227-5G
1-methylazetidin-3-one
1144032-03-0 95%
5g
¥ 5,187.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00227-10G
1-methylazetidin-3-one
1144032-03-0 95%
10g
¥ 8,646.00 2023-03-15
Enamine
EN300-2977554-5g
1-methylazetidin-3-one
1144032-03-0
5g
$3105.0 2023-09-06
Enamine
EN300-2977554-5.0g
1-methylazetidin-3-one
1144032-03-0
5.0g
$3105.0 2023-07-06
Enamine
EN300-2977554-1g
1-methylazetidin-3-one
1144032-03-0
1g
$1070.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00227-10g
1-methylazetidin-3-one
1144032-03-0 95%
10g
¥8646.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00227-500mg
1-methylazetidin-3-one
1144032-03-0 95%
500mg
¥1155.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00227-1.0g
1-methylazetidin-3-one
1144032-03-0 95%
1.0g
¥1728.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00227-100.0mg
1-methylazetidin-3-one
1144032-03-0 95%
100.0mg
¥521.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00227-100mg
1-methylazetidin-3-one
1144032-03-0 95%
100mg
¥521.0 2024-04-25

Additional information on 1-methylazetidin-3-one

Comprehensive Overview of 1-methylazetidin-3-one (CAS No. 1144032-03-0): Properties, Applications, and Industry Insights

The compound 1-methylazetidin-3-one (CAS No. 1144032-03-0) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Characterized by its unique azetidine ring structure, this compound serves as a versatile building block for synthesizing biologically active molecules. Its molecular formula, C4H7NO, and compact ring system make it an attractive scaffold for drug discovery, particularly in the development of small-molecule inhibitors and protease-targeting therapeutics.

Recent trends in AI-driven drug discovery have highlighted the importance of 1-methylazetidin-3-one as a pharmacophore in virtual screening libraries. Computational chemists frequently utilize this compound to explore structure-activity relationships (SAR) due to its balanced lipophilicity and hydrogen-bonding capacity. The azetidinone core is particularly valued for its ability to modulate metabolic stability—a key concern addressed in 2024 drug development whitepapers.

From a synthetic chemistry perspective, 1144032-03-0 demonstrates remarkable reactivity in ring-opening polymerization and cross-coupling reactions. Industry reports indicate growing demand for this intermediate in bioconjugation applications, especially for antibody-drug conjugates (ADCs)—a sector projected to grow at 14% CAGR through 2030. The methyl group at the 1-position enhances steric control during stereoselective synthesis, making it preferable to unsubstituted analogs.

Environmental and regulatory considerations for 1-methylazetidin-3-one align with green chemistry principles. Modern production methods emphasize atom economy and catalytic processes, responding to industry demands for sustainable pharmaceutical manufacturing. Analytical techniques like UPLC-MS and 2D-NMR have become standard for quality control, ensuring compliance with ICH Q3D elemental impurity guidelines.

The compound's stability profile makes it suitable for high-throughput screening platforms. Recent patent analyses reveal increasing incorporation of 1144032-03-0 in kinase inhibitor designs, particularly for BTK and CDK targets. Its logP value (~0.4) and polar surface area (29.1 Ų) position it favorably within Lipinski's rule of five parameters—a frequent search topic among medicinal chemists.

Emerging applications in material science have expanded the utility of 1-methylazetidin-3-one beyond life sciences. Researchers are exploring its derivatives as monomers for specialty polymers with tunable dielectric properties. The compound's electron-deficient carbonyl participates in click chemistry reactions, enabling surface functionalization in nanotechnology applications—an area generating substantial academic interest in 2024.

Supply chain dynamics for CAS 1144032-03-0 reflect broader trends in fine chemical distribution. With major production hubs in North America and Asia, manufacturers are adopting blockchain-based tracking to ensure Good Distribution Practice (GDP) compliance. Analytical certificates now routinely include genotoxic impurity testing data, addressing heightened quality expectations in preclinical research.

From a safety perspective, 1-methylazetidin-3-one requires standard laboratory handling precautions. Material Safety Data Sheets recommend glove box use for prolonged exposure scenarios. The compound's vapor pressure and flash point data support its classification as non-flammable under normal conditions—a detail frequently queried in EHS databases.

Future research directions may explore enantioselective synthesis of 1144032-03-0 derivatives using organocatalysts. The compound's potential in photopharmacology—where light-sensitive analogs could enable spatiotemporal control of drug activity—represents an exciting frontier. These developments align with growing investments in precision medicine platforms worldwide.

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